1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a methoxy-substituted phenyl ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 2-methoxy-5-methylphenyl with a suitable sulfonyl chloride, followed by the coupling with N-phenylpiperidine-4-carboxamide under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring, altering the compound’s properties .
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to certain receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylphenol: Shares the methoxy and methyl substitutions on the phenyl ring but lacks the sulfonyl and piperidine groups.
N-phenylpiperidine-4-carboxamide: Contains the piperidine and carboxamide groups but lacks the methoxy and methyl substitutions on the phenyl ring.
Uniqueness
1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets, while the methoxy and methyl substitutions on the phenyl ring contribute to its stability and solubility .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-8-9-18(26-2)19(14-15)27(24,25)22-12-10-16(11-13-22)20(23)21-17-6-4-3-5-7-17/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMLZIBHQBXEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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